

Rezafungin: A New Frontier in the Fight Against Echinocandin-Resistant Candida

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Rezafungin**

Cat. No.: **B3181853**

[Get Quote](#)

A comprehensive comparison of **Rezafungin**'s efficacy against resistant Candida species, supported by experimental data.

The emergence of echinocandin resistance in Candida species, a significant driver of invasive candidiasis, presents a formidable challenge in clinical practice. **Rezafungin**, a next-generation echinocandin, offers a promising therapeutic alternative due to its unique pharmacokinetic profile and potent in vitro activity against resistant strains. This guide provides a detailed comparison of **Rezafungin** with other echinocandins, supported by experimental data, to validate its efficacy for researchers, scientists, and drug development professionals.

Superior In Vitro Activity Against Resistant Strains

Rezafungin has consistently demonstrated potent in vitro activity against a broad range of Candida species, including those with acquired resistance to first-generation echinocandins. This activity is particularly notable against isolates harboring FKS gene mutations, the primary mechanism of echinocandin resistance.

Comparative Minimum Inhibitory Concentration (MIC) Data

The following tables summarize the comparative in vitro susceptibility of various Candida species to **Rezafungin** and other echinocandins. The data is presented as the minimum inhibitory concentration (MIC) required to inhibit the growth of 50% (MIC₅₀) and 90% (MIC₉₀) of isolates, as determined by standardized broth microdilution methods.

Table 1: Comparative MICs ($\mu\text{g/mL}$) of **Rezafungin** and Other Echinocandins Against Common Candida Species

Candida Species	Antifungal Agent	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)	Reference
C. albicans	Rezafungin	0.03	0.06	[1]
Anidulafungin	0.03	0.06	[1]	
Caspofungin	0.03	0.06	[1]	
Micafungin	0.015	0.03	[1]	
C. glabrata	Rezafungin	0.06	0.12	[1]
Anidulafungin	0.03	0.06	[1]	
Caspofungin	0.06	0.12	[1]	
Micafungin	0.03	0.06	[1]	
C. tropicalis	Rezafungin	0.03	0.06	[1]
Anidulafungin	0.03	0.06	[1]	
Caspofungin	0.06	0.12	[1]	
Micafungin	0.03	0.06	[1]	
C. parapsilosis	Rezafungin	1	2	[1]
Anidulafungin	1	2	[1]	
Caspofungin	0.5	1	[1]	
Micafungin	0.5	1	[1]	
C. krusei	Rezafungin	0.03	0.06	[1]
Anidulafungin	0.06	0.12	[1]	
Caspofungin	0.12	0.25	[1]	
Micafungin	0.06	0.12	[1]	
C. auris	Rezafungin	0.25	0.25	[2]
Anidulafungin	-	-		
Caspofungin	-	-		

Micafungin

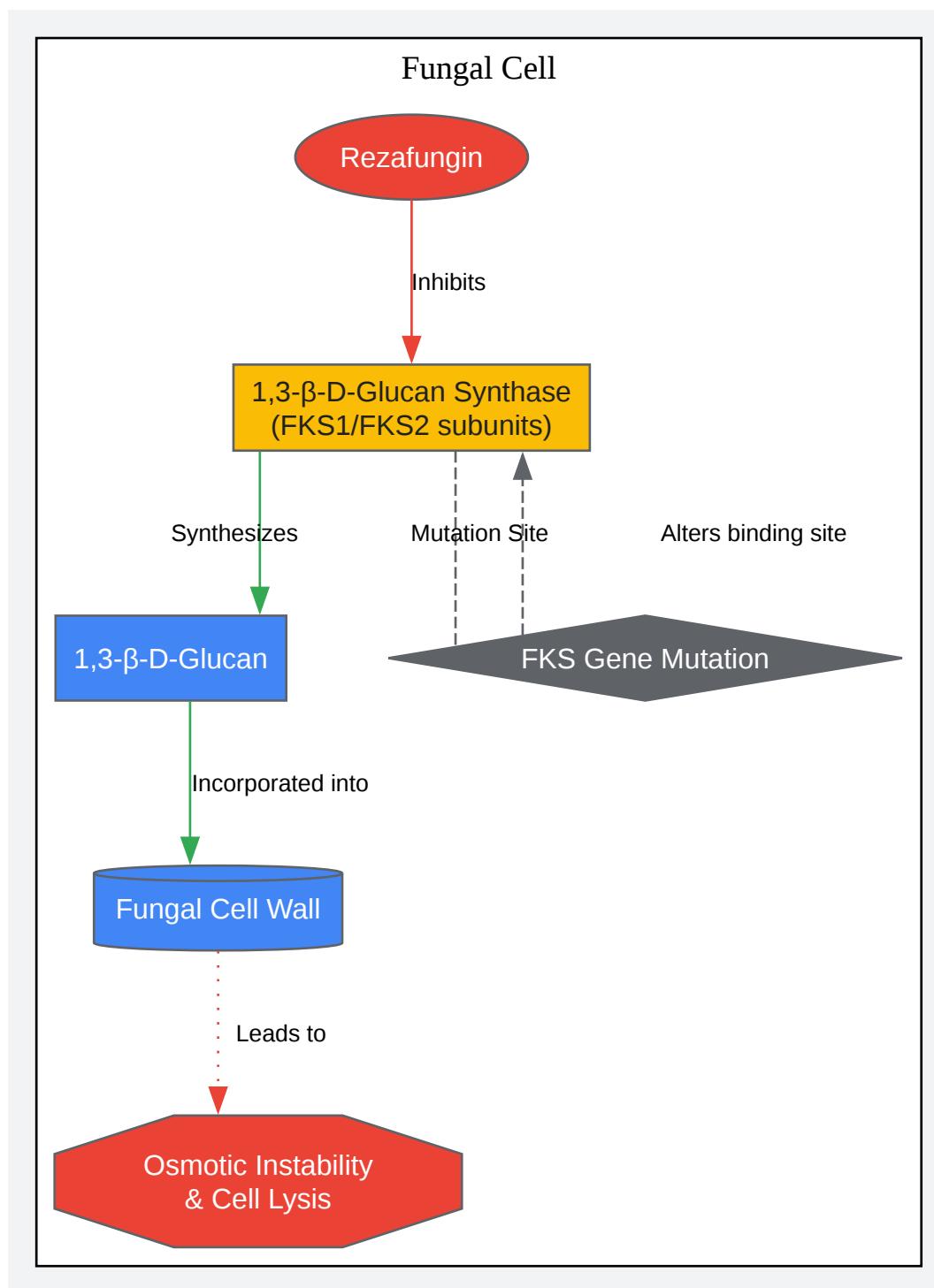


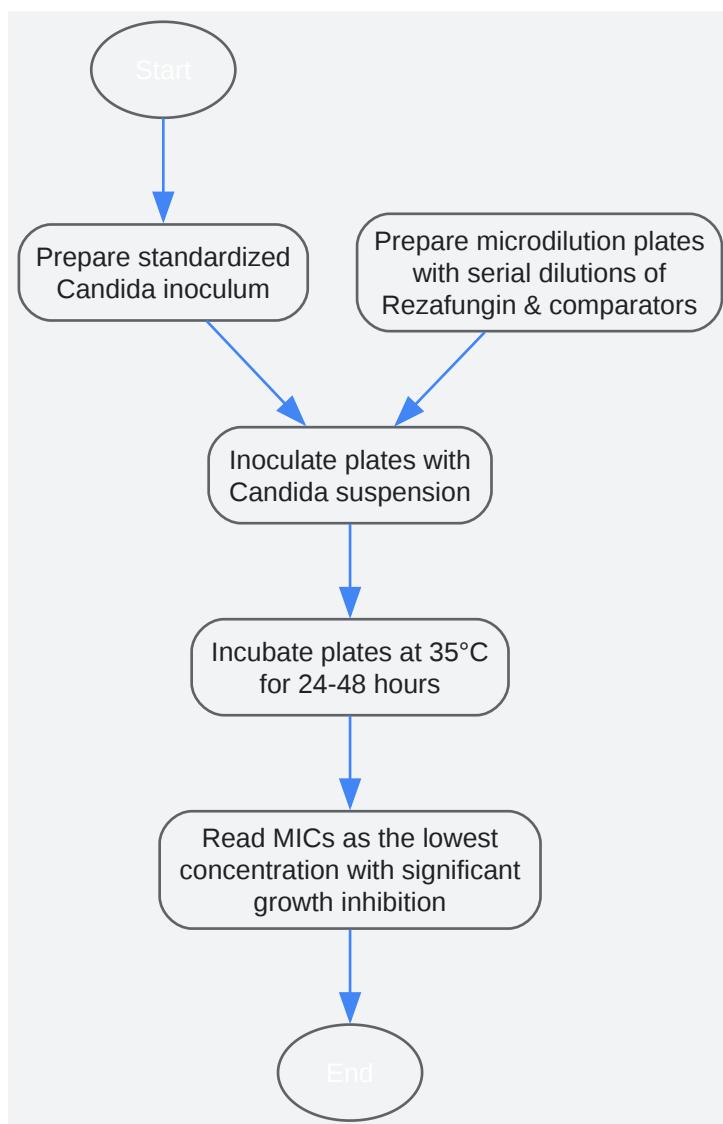
Table 2: **Rezafungin** Activity Against Echinocandin-Resistant *Candida glabrata* with FKS Mutations

FKS Mutation	Rezafungin MIC Range (µg/mL)	Micafungin MIC Range (µg/mL)	Caspofungin MIC Range (µg/mL)	Anidulafungin MIC Range (µg/mL)	Reference
D632Y, D632H	≤0.015 - 2	0.25 - 4	0.12 - >8	0.12 - 2	[3]
F659L, F659S, F659del	≤0.015 - 2	0.25 - 4	0.12 - >8	0.12 - 2	[3]
S663F, S663P	≤0.015 - 2	0.25 - 4	0.12 - >8	0.12 - 2	[3]

Mechanism of Action and Resistance

Rezafungin, like other echinocandins, targets the fungal cell wall by inhibiting the (1,3)- β -D-glucan synthase enzyme complex.[4][5][6] This enzyme is crucial for the synthesis of (1,3)- β -D-glucan, a key structural component of the fungal cell wall.[4][6] Inhibition of this enzyme leads to a weakened cell wall, osmotic instability, and ultimately, fungal cell death.[7][8] Resistance to echinocandins primarily arises from mutations in the FKS genes (FKS1 and FKS2), which encode the catalytic subunit of the glucan synthase complex.[6][7]

[Click to download full resolution via product page](#)


Figure 1: Mechanism of action of **Rezafungin** and resistance pathway.

Experimental Protocols

The in vitro susceptibility data presented in this guide were primarily generated using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Susceptibility Testing (CLSI M27-A3/M27-S4)

This reference method provides a standardized procedure for determining the MICs of antifungal agents against yeasts.

[Click to download full resolution via product page](#)

Figure 2: Workflow for antifungal susceptibility testing.

In Vivo Efficacy

Animal models of invasive candidiasis have further validated the in vitro findings, demonstrating **Rezafungin**'s efficacy in reducing fungal burden and improving survival, even against echinocandin-resistant strains. In a murine model of disseminated *Candida auris* infection, **Rezafungin**-treated mice had a significantly lower fungal burden in their kidneys compared to those treated with micafungin or amphotericin B.[9]

Clinical Trial Insights

The Phase 3 ReSTORE clinical trial demonstrated that once-weekly **Rezafungin** was non-inferior to once-daily caspofungin for the treatment of candidemia and invasive candidiasis.[10] Notably, in this study, two patients with baseline isolates having non-susceptible MICs to either **Rezafungin** or caspofungin were successfully treated with **Rezafungin**, suggesting its potential to overcome some level of resistance in a clinical setting.[10]

Conclusion

Rezafungin represents a significant advancement in the management of invasive *Candida* infections, particularly those caused by echinocandin-resistant strains. Its potent in vitro activity, demonstrated efficacy in preclinical models, and favorable clinical trial outcomes position it as a valuable addition to the antifungal armamentarium. The unique pharmacokinetic profile of **Rezafungin**, allowing for once-weekly dosing, may also offer advantages in terms of patient compliance and healthcare resource utilization.[7][11] Further research and real-world clinical experience will continue to define the precise role of **Rezafungin** in treating these challenging infections.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. journals.asm.org [journals.asm.org]
- 2. In vitro activity of rezafungin against common and rare *Candida* species and *Saccharomyces cerevisiae* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cidara.com [cidara.com]
- 4. What is the mechanism of Rezafungin acetate? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. immune-system-research.com [immune-system-research.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Rezafungin—Mechanisms of Action, Susceptibility and Resistance: Similarities and Differences with the Other Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. journals.asm.org [journals.asm.org]
- 11. augusta.elsevierpure.com [augusta.elsevierpure.com]
- To cite this document: BenchChem. [Rezafungin: A New Frontier in the Fight Against Echinocandin-Resistant *Candida*]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3181853#validating-rezafungin-efficacy-against-echinocandin-resistant-candida>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com